1,5-diamino-1H-imidazole-4-carbonitrile

Overview

Description

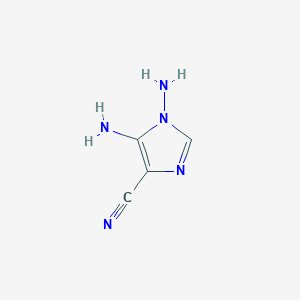

1,5-diamino-1H-imidazole-4-carbonitrile is a chemical compound with the CAS Number: 141563-06-6 . It has a molecular weight of 123.12 and its IUPAC name is this compound .

Synthesis Analysis

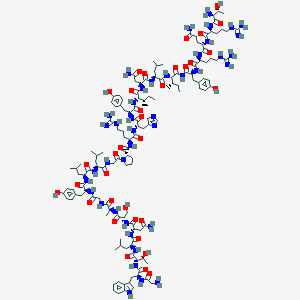

The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H5N5/c5-1-3-4 (6)9 (7)2-8-3/h2H,6-7H2 . Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 214-216 degrees Celsius .Scientific Research Applications

Synthesis and Structural Analysis

- 1,5-Diamino-1H-imidazole-4-carbonitrile and its derivatives have been synthesized and explored for their structural properties. For instance, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles and their salts with DBU has been described, providing insights into cine-substitution reactions and structural configurations (Suwiński & Świerczek, 1998). Additionally, the compound's crystallization as the 1H-imidazole-4-carbonitrile isomer and its potential for non-linear optical applications due to its non-centrosymmetric crystal structure has been noted (Less, Rasmussen, & Kampf, 2005).

Catalysis and Chemical Synthesis

- The compound has been used in the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of Schiff base catalysts derived from Tröger's base-NH2, leading to the efficient synthesis of chromeno[2,3-b]pyridine-3-carbonitrile derivatives (Chen et al., 2020). Its involvement in the synthesis of new pyrazole and pyridine derivatives also highlights its role in creating compounds with potential biological activity (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Prebiotic Chemistry and Purine Synthesis

- This compound has significant implications in prebiotic chemistry. Studies have shown its conversion into imidazole intermediates which can be cyclized to mono- and di-substituted purines, a pathway considered plausible for prebiotic synthesis (Sanchez, Ferris, & Orgel, 1968). This process is essential for understanding the origins of life and the synthesis of biologically relevant molecules.

Potential in Drug Development

- Although the request was to exclude drug use, dosage, and side effects, it is worth noting that derivatives of this compound have shown potential in drug development, particularly in creating novel compounds with antimicrobial and antiviral activities (Bassyouni et al., 2012). This aspect is crucial for future pharmaceutical research and development.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse .

Action Environment

It’s known that imidazole derivatives are generally stable under normal conditions .

properties

IUPAC Name |

1,5-diaminoimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCPRBNZPFLELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576456 | |

| Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141563-06-6 | |

| Record name | 1,5-Diamino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)